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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
solid Gallium Trifluoride (GaFs). The information is compiled from available experimental data
and theoretical estimations, offering a valuable resource for researchers in materials science,
chemistry, and drug development.

Core Thermodynamic Properties

Solid Gallium Trifluoride is a white, crystalline solid with a high degree of thermal stability.[1] It
possesses a rhombohedral crystal structure, analogous to that of iron(lll) fluoride.[1] A
summary of its key physical and thermodynamic parameters is presented below.

Physical and Thermochemical Data

The following tables summarize the available quantitative data for solid GaFs. All data is
presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.
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Property Value Source
Molecular Formula GaFs [1]

Molar Mass 126.718 g/mol [1]
Appearance White crystalline solid [2]

Crystal Structure Rhombohedral [1]

Density 4.47 glcm3 [1]
Sublimation Point ~950 °C (1223.15 K) [1]

Melting Point >1000 °C (under pressure) [1]
Thermodynamic Parameter Value Notes
Standard Enthalpy of (Estimated via DFT
Formation (AH_f°) 853.1 kd/mol calculations)

Standard Enthalpy of

o 252 + 4 kJ/mol (Experimental value)
Sublimation (AH°_sub)

Standard Molar Entropy (S°) Not Experimentally Determined

Gibbs Free Energy of

) Not Experimentally Determined
Formation (AG_f°)

Heat Capacity (C_p) Not Experimentally Determined

Note on Enthalpy of Formation: The provided value for the standard enthalpy of formation is a
theoretical estimate. Experimental determination via fluorine bomb calorimetry or other
methods would be required for a definitive value.

Vapor Pressure

The vapor pressure of solid Gallium Trifluoride as a function of temperature can be described
by the following equation, derived from torsion effusion apparatus measurements in the
temperature range of 808 K to 958 K:
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log(p/Pa) = (14.30 % 0.30) - (12600 + 200) / (T/K)

Experimental Protocols

While specific, detailed experimental protocols for the determination of all thermodynamic
properties of GaFs are not readily available in the literature, the following sections describe the
general and standard methodologies that would be employed for a solid inorganic fluoride like
Gallium Trifluoride.

Determination of the Standard Enthalpy of Formation
(AH_1°)

The standard enthalpy of formation of a compound that cannot be synthesized directly from its
elements under standard conditions, such as GaFs, is typically determined using reaction
calorimetry. For highly reactive fluorine compounds, fluorine bomb calorimetry is the method of
choice.

Methodology:

Sample Preparation: A known mass of pure gallium metal is placed in a sample holder within
a specialized, corrosion-resistant (often nickel or Monel) bomb calorimeter.

e Fluorine Atmosphere: The bomb is evacuated and then charged with a known excess of
high-purity fluorine gas to a specific pressure.

e Ignition: The reaction is initiated by passing an electrical current through a fuse wire in
contact with the gallium sample.

o Calorimetry: The temperature change of the surrounding water bath is meticulously
measured. The energy equivalent of the calorimeter system (the calorimeter constant) is
determined separately using a standard substance with a known heat of combustion, such
as benzoic acid (though for fluorine calorimetry, a different standard might be used).

e Analysis: The solid product (GaFs) is carefully recovered and analyzed to confirm the
completeness of the reaction and to check for any side products.
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Calculation: The heat of reaction is calculated from the temperature change and the
calorimeter constant. After applying corrections for the heat of combustion of the fuse and
any impurities, the standard enthalpy of formation of GaFs can be determined.

Determination of Heat Capacity (C_p) and Standard
Molar Entropy (S°)

The heat capacity of solid GaFs can be measured as a function of temperature using adiabatic

calorimetry. The standard molar entropy is then derived from these heat capacity

measurements based on the third law of thermodynamics.

Methodology:

Sample Encapsulation: A precisely weighed sample of pure GaFs is sealed in a sample
container within the calorimeter.

Low-Temperature Measurement: The calorimeter is cooled to a very low temperature,
typically near absolute zero (0 K).

Stepwise Heating: A known quantity of electrical energy is supplied to the sample, causing a
small, incremental increase in temperature. The system is then allowed to reach thermal
equilibrium.

Data Collection: The heat input and the resulting temperature rise are recorded for each
step. This process is repeated over the desired temperature range (from near 0 K up to and
beyond 298.15 K).

Heat Capacity Calculation: The heat capacity at each temperature is calculated as the ratio
of the heat supplied to the measured temperature change (C_p = g/AT).

Entropy Calculation: The standard molar entropy at 298.15 K is determined by numerically
integrating the heat capacity data (plotted as C_p/T versus T) from 0 K to 298.15 K. Any
phase transitions would manifest as sharp peaks in the heat capacity plot, and the enthalpy
of these transitions must also be determined and included in the entropy calculation.

Workflow and Logical Relationships
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The determination of the key thermodynamic properties of a solid like Gallium Trifluoride
follows a logical progression, as illustrated in the workflow diagram below. This diagram
outlines the general experimental and computational steps involved.
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General Workflow for Determining Thermodynamic Properties of a Solid
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General workflow for thermodynamic property determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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